molecular formula C6H5NO4 B2914952 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1174332-60-5

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2914952
CAS RN: 1174332-60-5
M. Wt: 155.109
InChI Key: QAXXNCFVWRLTKK-UHFFFAOYSA-N
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Description

“3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxylic acid . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, nicotinic acid and nicotinates have shown hypolipidemic, hypocholesterolemic, neuroprotective, and other effects .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This synthesis method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .


Chemical Reactions Analysis

The compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Future Directions

The compounds containing both carboxy and carboxamide functionalities at the 2-oxopyridine ring should possess a great biological activity potential, and development of new efficient methods for their synthesis is an important problem of modern organic chemistry .

properties

IUPAC Name

3-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2,8H,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXXNCFVWRLTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a heterogeneous solution of ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate (200 mg, 1.09 mmol) (Intermediate 1B) in THF (3 mL) was added LiOH (26.1 mg, 1.09 mmol) and H2O (1 mL). The reaction mixture was stirred for 16 h. The reaction mixture was adjusted to pH 2 and filtered. The filter cake was evaporated to dryness to give Intermediate 17A (160 mg, 1.0 mmol, 94% yield). HPLC/MS (Method D) RT=0.45 min, [M+1]+ 155.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.1 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
94%

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